Cas no 874804-35-0 (2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide)

2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide
- BBL017812
- BS-10028
- MFCD06409143
- Z362625192
- H22078
- STK482988
- ALBB-002408
- AKOS003237460
- 874804-35-0
-
- MDL: MFCD06409143
- インチ: InChI=1S/C8H6Cl2FNO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
- InChIKey: LKTLTXBTNBZOMZ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 220.9810474Da
- どういたいしつりょう: 220.9810474Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 29.1Ų
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB380739-1g |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |
874804-35-0 | 1g |
€237.00 | 2025-02-16 | ||
TRC | C276580-1000mg |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 1g |
$ 480.00 | 2022-04-01 | ||
TRC | C276580-250mg |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 250mg |
$ 185.00 | 2022-04-01 | ||
TRC | C276580-500mg |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 500mg |
$ 300.00 | 2022-04-01 | ||
abcr | AB380739-5g |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |
874804-35-0 | 5g |
€637.00 | 2025-02-16 | ||
A2B Chem LLC | AJ01620-1g |
2-Chloro-n-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 95% | 1g |
$228.00 | 2024-04-19 | |
A2B Chem LLC | AJ01620-5mg |
2-Chloro-n-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | >95% | 5mg |
$215.00 | 2023-12-29 | |
abcr | AB380739-1 g |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 1g |
€239.00 | 2023-04-25 | ||
abcr | AB380739-500mg |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide; . |
874804-35-0 | 500mg |
€205.00 | 2025-02-16 | ||
abcr | AB380739-500 mg |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide |
874804-35-0 | 500MG |
€195.40 | 2023-02-20 |
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamideに関する追加情報
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide: A Comprehensive Overview
2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide (CAS No. 874804-35-0) is a synthetic organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug development and as a precursor in various chemical syntheses. The molecule consists of a chloro-substituted acetamide group attached to a fluorinated aromatic ring, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the importance of chlorinated aromatic compounds in medicinal chemistry, particularly in the design of bioactive molecules. The presence of both chlorine and fluorine substituents in 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide confers it with unique electronic and steric properties, which are crucial for interactions with biological targets. Researchers have explored its potential as a lead compound in the development of antiviral and anticancer agents, leveraging its ability to modulate enzyme activity and cellular signaling pathways.
The synthesis of 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide involves a multi-step process that typically begins with the preparation of the aromatic ring precursor. The introduction of chlorine and fluorine substituents is achieved through electrophilic substitution reactions, followed by acylation to form the acetamide group. This compound is often used as an intermediate in the synthesis of more complex molecules, such as those with multiple heterocyclic rings or additional functional groups.
In terms of physical properties, 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents. Its stability under various reaction conditions makes it suitable for use in both laboratory-scale and industrial chemical processes. The compound's spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, providing valuable insights into its structural integrity and reactivity.
One of the most promising areas of research involving this compound is its application in drug discovery. Scientists have investigated its ability to inhibit key enzymes involved in disease progression, such as proteases and kinases. For instance, studies have shown that chlorinated aromatic acetamides can act as competitive inhibitors of certain viral proteases, potentially leading to the development of novel antiviral therapies.
Moreover, 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide has been utilized as a chiral auxiliary in asymmetric synthesis, enabling the construction of enantiomerically enriched compounds. This application underscores its versatility as both a reactive intermediate and a functional group-modifying agent. Recent advancements in catalytic asymmetric synthesis have further expanded its utility in constructing complex molecular architectures.
The environmental impact of 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide has also been a topic of interest. Researchers have evaluated its biodegradation potential and toxicity profiles to assess its safety for industrial use. Preliminary studies suggest that it undergoes slow degradation under aerobic conditions, highlighting the need for responsible handling and disposal practices.
In conclusion, 2-Chloro-N-(3-chloro-2-fluorophenyl)acetamide (CAS No. 874804-35-0) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent research advancements, position it as a key player in the development of innovative chemical products and therapeutic agents. As ongoing studies continue to uncover new aspects of its reactivity and functionality, this compound is poised to make significant contributions to both academic research and industrial applications.
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